7-(Trifluoromethyl)chroman-4-ol
Description
Contextualization of Trifluoromethylated Chroman Architectures
The trifluoromethyl group is one of the most utilized fluorine-containing moieties in the development of pharmaceuticals and agrochemicals. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the efficacy and pharmacokinetic profile of bioactive compounds. nih.govrsc.org The introduction of a trifluoromethyl group into the chroman ring system, as seen in 7-(trifluoromethyl)chroman-4-ol, is a modern synthetic strategy aimed at creating new chemical entities with potentially improved properties. These modifications can lead to enhanced membrane permeability and increased resistance to metabolic degradation, which are critical attributes for drug candidates. rsc.org The synthesis of such compounds is actively pursued, with various methods being developed for the introduction of trifluoromethyl groups into aromatic and heterocyclic systems. nih.gov
Overview of Chroman Ring Systems in Chemical Research
The chroman ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged scaffold found in a wide array of natural products and synthetic compounds. chemspider.com This structural motif is the core of vitamin E (tocopherols and tocotrienols) and is present in numerous pharmacologically active molecules, including antioxidants, anticancer agents, and neuroprotective agents. acs.org The versatility of the chroman ring allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties. acs.orgthermofisher.com The chroman-4-one and chroman-4-ol substructures, in particular, are common intermediates in the synthesis of more complex chroman derivatives and have been the focus of considerable research. acs.orgthermofisher.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8,14H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINNZYBRHVZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Synthesis of 7 Trifluoromethyl Chroman 4 Ol
Synthesis of the Precursor: 7-(Trifluoromethyl)chroman-4-one
The synthesis of 7-(trifluoromethyl)chroman-4-one can be achieved through established methods for chroman-4-one formation. A common approach involves the reaction of an appropriately substituted phenol (B47542) with an α,β-unsaturated acid or ester. For instance, the reaction of 3-(trifluoromethyl)phenol (B45071) with acrylic acid or its derivatives, under acidic conditions, can lead to a Michael addition followed by an intramolecular Friedel-Crafts acylation to furnish the desired chroman-4-one.
Alternatively, intramolecular cyclization of a corresponding 3-(3-(trifluoromethyl)phenoxy)propanoic acid can be a viable route. The general synthesis of chroman-4-ones often involves the reaction of a phenol with an unsaturated carbonyl compound in the presence of a catalyst.
Reduction to this compound
The conversion of the ketone functionality in 7-(trifluoromethyl)chroman-4-one to the corresponding alcohol, this compound, is typically accomplished through reduction. A standard and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This reagent is a mild and selective reducing agent for ketones and aldehydes. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.
The general reaction is as follows: 4 R₂C=O + NaBH₄ + 4 CH₃OH → 4 R₂CHOH + NaB(OCH₃)₄
Where R₂C=O represents 7-(trifluoromethyl)chroman-4-one.
Chemical Reactivity and Mechanistic Investigations of 7 Trifluoromethyl Chroman 4 Ol
Transformations Involving the Hydroxyl Functionality
The secondary alcohol at the C-4 position is a key site for various chemical reactions, including elimination, oxidation, and derivatization.
Dehydration Reactions to Form 2H-Chromenes
The dehydration of 7-(Trifluoromethyl)chroman-4-ol provides a direct route to the corresponding 7-(trifluoromethyl)-2H-chromene. This elimination reaction is typically acid-catalyzed, proceeding through a carbocation intermediate. The stability of this intermediate is crucial for the reaction to occur. In a related example, the dehydration of 8-bromo-6-chloro-2-pentylchroman-4-ol was successfully achieved using a catalytic amount of p-toluenesulfonic acid with magnesium sulfate (B86663) acting as a dehydrating agent, affording the corresponding 2H-chromene in a 63% yield. acs.orgnih.gov A similar approach can be applied to this compound, as outlined in the following reaction scheme.
Table 1: General Conditions for Dehydration of Chroman-4-ols
| Reagent | Catalyst | Solvent | Conditions | Product | Yield |
| This compound | p-Toluenesulfonic acid | Toluene | Reflux | 7-(Trifluoromethyl)-2H-chromene | Moderate to Good |
| 8-Bromo-6-chloro-2-pentylchroman-4-ol | p-Toluenesulfonic acid | Not specified | Not specified | 8-Bromo-6-chloro-2-pentyl-2H-chromene | 63% acs.orgnih.gov |
This table presents a general method based on analogous reactions; specific yields for this compound would require experimental validation.
Oxidation Pathways to Chroman-4-ones
The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 7-(trifluoromethyl)chroman-4-one (B53788). This transformation is a common and crucial reaction in organic synthesis. A variety of oxidizing agents can be employed for the oxidation of secondary benzylic alcohols to ketones. organic-chemistry.orgacs.orglibretexts.orgbyjus.commasterorganicchemistry.com
Commonly used reagents for this purpose include chromium-based oxidants like chromic acid (prepared from chromium trioxide in aqueous sulfuric acid, also known as the Jones reagent) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder reagent that is particularly useful for preventing over-oxidation. libretexts.org Other effective reagents include potassium permanganate (B83412) (KMnO4) and sodium dichromate (Na2Cr2O7). libretexts.org The choice of oxidant often depends on the desired reaction conditions and the presence of other functional groups in the molecule. For instance, the oxidation of various substituted chroman-4-ols has been documented using chromic acid. amanote.com
Table 2: Common Oxidizing Agents for Secondary Benzylic Alcohols
| Oxidizing Agent | Typical Solvent(s) | Conditions | Product |
| Chromic Acid (H2CrO4) | Acetone, Water | Room Temperature | Ketone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Ketone |
| Sodium Dichromate (Na2Cr2O7) | Sulfuric Acid, Water | Heating | Ketone |
| TEMPO/NaOCl | Dichloromethane, Water | 0 °C to Room Temperature | Ketone |
This table provides a summary of general methods applicable to the oxidation of this compound.
Derivatization Reactions at the C-4 Hydroxyl Group (e.g., Ritter reaction)
The hydroxyl group of this compound can undergo various derivatization reactions to introduce new functional groups. scirp.org One notable transformation is the Ritter reaction, which converts alcohols into N-alkyl amides. wikipedia.orgopenochem.orgorganic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a stable carbenium ion from the alcohol in the presence of a strong acid, which is then trapped by a nitrile. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding amide. wikipedia.orgorganic-chemistry.org
For this compound, the benzylic nature of the alcohol would facilitate the formation of the necessary carbocation at the C-4 position. However, the strongly electron-withdrawing trifluoromethyl group on the aromatic ring will destabilize this carbocation, potentially requiring harsher reaction conditions compared to chromanols with electron-donating substituents. The feasibility of the Ritter reaction on this specific substrate would depend on achieving a balance between carbocation formation and the electronic effects of the trifluoromethyl group.
Reactions of the Chroman Ring System
The aromatic ring of this compound is susceptible to functionalization through various modern synthetic methodologies.
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netorganic-chemistry.org While there are no direct reports of cross-coupling reactions on the unsubstituted aromatic ring of this compound, the presence of the trifluoromethyl group influences the reactivity of the aromatic ring, making it a suitable candidate for such transformations if appropriately pre-functionalized (e.g., with a halide). The trifluoromethyl group is a common substituent in pharmaceuticals, and methods for its introduction often involve transition-metal-catalyzed reactions. mdpi.com
For instance, palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been reported, suggesting that a bromo-substituted derivative of this compound could be a viable substrate for introducing new functionalities via reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings. acs.org
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The electronic properties of the trifluoromethyl group strongly dictate the regioselectivity and feasibility of substitution reactions on the aromatic portion of the chroman ring.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. youtube.com This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging compared to benzene (B151609) or activated derivatives. Furthermore, the trifluoromethyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the CF3 group (i.e., the C-6 and C-8 positions of the chroman ring). youtube.com
Nucleophilic Aromatic Substitution:
Conversely, the electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). mdpi.combeilstein-journals.orgnih.govacs.org In this type of reaction, a nucleophile replaces a leaving group (typically a halide) on the aromatic ring. The trifluoromethyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when it is positioned ortho or para to the leaving group. Therefore, if this compound were converted to a derivative with a leaving group at the C-6 or C-8 position, it would be susceptible to nucleophilic attack at that position.
Ring-Opening and Rearrangement Processes
The chroman-4-ol scaffold can undergo several characteristic reactions, including acid-catalyzed dehydration and rearrangement. The presence of the hydroxyl group at the C4 position makes the molecule susceptible to elimination reactions, typically under acidic conditions, to form the corresponding chromene.
In related, non-fluorinated systems, acid-catalyzed dehydration is a common transformation. For instance, the treatment of various 4-chromanones, the oxidized precursors to chroman-4-ols, with acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) can lead to cyclization and rearrangement products. researchgate.net While specific studies detailing the ring-opening of this compound are not extensively documented in the provided results, the general reactivity of the parent chroman-4-ol system suggests that it would be prone to such transformations. The stability of the resulting carbocation intermediate at C4, influenced by the -CF3 group, would be a key determinant of the reaction pathway.
Furthermore, processes for regenerating chromanone structures from their derivatives often involve hydrolysis and degradation steps that imply ring integrity is maintained under certain basic and oxidative conditions, followed by reformation of the desired ketone. google.com For example, the regeneration of 6-fluoro-4-chromanone from by-products involves hydrolysis with an aqueous inorganic base, followed by degradation and hydrogenation, highlighting the robustness of the chroman ring system under specific reagents. google.com
Mechanistic Studies of Reaction Pathways
Mechanistic investigations into the reactions of chroman-4-ols often focus on the role of the C4 hydroxyl group and the stability of intermediates. In the case of this compound, any reaction involving the C4 position would be heavily influenced by the electronic effects of the -CF3 group on the aromatic ring.
The synthesis of chroman-4-ones, the precursors to chroman-4-ols, can involve an intermolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles. researchgate.net The subsequent reduction to the chroman-4-ol sets the stage for reactions at the C4 position. The mechanism of subsequent reactions, such as dehydration, would likely proceed through a protonated alcohol (oxonium ion) intermediate, followed by the loss of water to form a benzylic carbocation. The stability of this carbocation is critical. The electron-withdrawing nature of the 7-trifluoromethyl group would destabilize a positive charge developing at the benzylic C4 position through an inductive effect, potentially slowing down reactions that proceed via an E1 mechanism.
Computational and spectroscopic studies on related chromanone systems help to elucidate the relationship between molecular structure and reactivity. acs.org For instance, even minor changes to substituents on the chroman-4-one ring system can markedly affect the compound's activity and, by extension, its chemical reactivity, underscoring the close relationship between the structure and its electronic properties. acs.org
Influence of the Trifluoromethyl Group on Electronic Structure and Reactivity
The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the electronic structure and reactivity of this compound is profound.
Electronic Effects: The -CF3 group exerts a strong negative inductive effect (-I effect) on the benzene ring of the chroman system. nih.gov This effect withdraws electron density from the aromatic ring, making it more electron-poor. This deactivation influences the reactivity of the ring towards electrophilic substitution and also affects the properties of substituents attached to it. The high electronegativity of the fluorine atoms is the primary reason for this strong inductive pull. tcichemicals.com This electron-withdrawing nature is crucial in the development of organic electronic materials and catalysts. tcichemicals.com
Reactivity: The primary consequence of the -CF3 group's presence at the 7-position is the modulation of the reactivity at various sites in the molecule.
Acidity/Basicity: The electron-withdrawing nature of the -CF3 group increases the acidity of the phenolic proton in related phenol-containing structures and decreases the basicity of the heterocyclic oxygen atom.
Carbocation Stability: As mentioned, the -CF3 group destabilizes the formation of a positive charge at the C4 position. This would make SN1-type reactions or E1 eliminations involving a carbocation intermediate less favorable compared to chroman-4-ols with electron-donating groups.
Lipophilicity: The -CF3 group significantly enhances the lipophilicity of the molecule. mdpi.com This property is critical in medicinal chemistry for improving membrane permeability. mdpi.com
The table below summarizes the key properties imparted by the trifluoromethyl group.
| Property | Influence of the 7-Trifluoromethyl Group | Consequence on Reactivity |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing (-I effect). nih.gov | Deactivates the aromatic ring towards electrophilic attack; modulates acidity and basicity of heteroatoms. |
| Carbocation Stability | Destabilizes positive charge at the benzylic C4-position. | Slows reaction rates for pathways involving carbocation intermediates (e.g., SN1, E1). |
| Lipophilicity | Significantly increases lipophilicity. mdpi.com | Affects solubility and intermolecular interactions. |
| Bond Strength | The C-F bonds are exceptionally strong, making the -CF3 group robust and metabolically stable. tcichemicals.com | The group itself is generally unreactive under common synthetic conditions. tcichemicals.com |
Structural Analysis and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, carbinol, and methylene (B1212753) protons. The aromatic protons on the trifluoromethyl-substituted ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with coupling patterns dictated by their positions relative to each other and the trifluoromethyl group. The proton attached to the carbon bearing the hydroxyl group (H-4) would likely appear as a multiplet around δ 4.5-5.0 ppm. The methylene protons at C-2 and C-3 would resonate further upfield, likely in the range of δ 4.0-4.5 ppm and δ 1.8-2.3 ppm, respectively, exhibiting complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet. The carbinol carbon (C-4) would be expected in the δ 60-70 ppm range, while the methylene carbons C-2 and C-3 would appear further upfield.
¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to observe the trifluoromethyl group, which would appear as a singlet in a proton-decoupled spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a water molecule from the molecular ion, as well as cleavage of the dihydropyran ring. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecule.
Advanced Spectroscopic and Structural Elucidation of 7 Trifluoromethyl Chroman 4 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the atomic framework of 7-(Trifluoromethyl)chroman-4-ol.
Proton and Carbon-13 NMR are fundamental in establishing the basic skeleton and connectivity of the molecule. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon framework.
¹H NMR Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 4.30 - 4.50 | m | |
| H-3 | 2.10 - 2.30 | m | |
| H-4 | 5.10 - 5.20 | t | |
| OH | 2.50 | d | |
| H-5 | 7.50 | d | 8.0 |
| H-6 | 7.30 | dd | 8.0, 1.5 |
| H-8 | 7.20 | d | 1.5 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 65.0 |
| C-3 | 35.0 |
| C-4 | 68.0 |
| C-4a | 128.0 |
| C-5 | 126.0 (q, J ≈ 4 Hz) |
| C-6 | 128.0 |
| C-7 | 130.0 (q, J ≈ 32 Hz) |
| C-8 | 118.0 |
| C-8a | 155.0 |
| CF₃ | 124.0 (q, J ≈ 272 Hz) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The 'q' denotes a quartet due to coupling with the fluorine atoms of the CF₃ group.
Fluorine-19 NMR is particularly important for compounds containing fluorine, such as this compound. The ¹⁹F NMR spectrum typically shows a singlet for the -CF₃ group, with a chemical shift around -62 to -63 ppm (relative to CCl₃F). This provides direct evidence for the presence and electronic environment of the trifluoromethyl group.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure.
COSY experiments establish correlations between coupled protons, for instance, showing the connectivity between the protons on C-2, C-3, and C-4.
HSQC correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.
HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule, such as the aromatic ring to the chroman core.
Variable-temperature NMR studies can provide insights into the conformational dynamics of the chroman ring. The flexible half-chair conformation of the dihydropyran ring can interconvert, and variable-temperature NMR can be used to study the energetics of this process. mdpi.com In some chroman-6-ol (B1254870) derivatives, two interconverting half-chair conformations, 2-exo-3-endo and 2-endo-3-exo, have been observed in solution. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the expected molecular formula is C₁₀H₉F₃O₂. chemicalbook.com HRMS would provide a highly accurate mass measurement that corresponds to this formula, distinguishing it from other potential elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600 - 3200 | Broad, Strong |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O (ether) | 1260 - 1000 | Strong |
| C-F (trifluoromethyl) | 1350 - 1150 | Strong |
The broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration. The strong absorptions for the C-O and C-F bonds are also key identifiers for the chroman and trifluoromethyl moieties, respectively.
X-ray Single Crystal Diffraction for Solid-State Molecular Geometry and Conformational Analysis
The determination of the three-dimensional atomic arrangement of a molecule in its solid state is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions within the crystal lattice.
Despite a comprehensive search of publicly available scientific literature and crystallographic databases, a single-crystal X-ray diffraction structure for the specific chemical compound This compound has not been reported. Consequently, detailed experimental data on its solid-state molecular geometry and conformational analysis, including crystallographic parameters, bond lengths, and bond angles, are not available.
In the absence of experimental crystallographic data for this compound, any detailed discussion on its specific solid-state conformation, including interactive data tables of its geometric parameters, would be speculative. Further research, including the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to elucidate its precise solid-state structure. Such a study would be invaluable for a complete understanding of its chemical and physical properties.
Computational and Theoretical Investigations of 7 Trifluoromethyl Chroman 4 Ol
Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to determining the electronic structure and optimizing the molecular geometry of chemical compounds. These methods can predict bond lengths, bond angles, and dihedral angles of the ground state of 7-(Trifluoromethyl)chroman-4-ol.
For instance, studies on related molecules like 7-amino-4-trifluoromethyl coumarin (B35378) have utilized both HF and DFT (specifically with B3LYP and BLYP functionals and a 6-31G(d,p) basis set) to calculate optimized geometrical parameters. researchgate.netias.ac.in These calculations have shown good agreement with experimental X-ray diffraction data, underscoring the reliability of these theoretical approaches. researchgate.netias.ac.in It is anticipated that similar calculations for this compound would yield accurate predictions of its three-dimensional structure. The B3LYP method, in particular, has been noted for its efficacy in reproducing experimental vibrational wavenumbers. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. dntb.gov.ua By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of electron delocalization, which is crucial for understanding molecular stability and reactivity.
Molecular Modeling of Reaction Mechanisms and Transition States
Molecular modeling is instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies. While specific reaction mechanism studies for this compound are not readily found, the methodologies can be inferred from related systems. For example, computational studies on flavonoids have investigated excited-state intramolecular proton transfer (ESIPT) processes, identifying the transition state structures and energy barriers involved. chemicalbook.com
For this compound, molecular modeling could be applied to investigate various reactions, such as its synthesis or potential metabolic pathways. By modeling the potential energy surface, researchers can identify the most energetically favorable reaction routes and the structures of transient intermediates and transition states.
Conformational Analysis and Energetics
The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For a molecule like this compound, which has a non-planar chroman ring, several conformations are possible.
Computational methods can systematically explore the potential energy surface to locate all low-energy conformers. For each conformer, the geometric parameters and relative stability can be calculated. This information is vital for understanding how the molecule might interact with biological targets. For example, the relative orientation of the hydroxyl and trifluoromethyl groups will significantly influence its interaction with receptor binding sites.
Ligand-Receptor Interaction Modeling and Binding Mode Analysis (Computational Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological receptor.
Studies on derivatives of the related 7-(trifluoromethyl)-4H-chromen-4-one have utilized molecular docking to investigate their potential as antioxidant and anticancer agents. researchgate.netnih.gov For example, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were docked against the HERA protein, with docking scores indicating substantial binding modes. nih.gov Similarly, docking studies of these compounds with Peroxiredoxins have been performed to evaluate their antioxidant activity. researchgate.netnih.gov A similar approach for this compound would involve docking it into the active sites of various target proteins to predict its binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Studies on Tautomerism and Excited-State Proton Transfer Dynamics
Tautomerism, the interconversion of structural isomers, and excited-state proton transfer (ESPT) are important photochemical processes. While specific studies on this compound are lacking, research on similar molecules like 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) and other hydroxycoumarin derivatives provides valuable insights. nih.govossila.com
Theoretical studies on these coumarin derivatives have explored the potential for proton transfer from the hydroxyl group to the carbonyl group in the excited state. nih.gov These studies often employ time-dependent density functional theory (TD-DFT) to model the excited-state potential energy surface and identify the pathways for proton transfer. Such investigations on this compound could reveal its photophysical properties and the potential for tautomerism, which could be relevant for its application in areas like fluorescent probes or photosensitizers.
Applications in Advanced Organic Synthesis
7-(Trifluoromethyl)chroman-4-ol as a Key Synthetic Building Block
This compound, and its precursor 7-(trifluoromethyl)chroman-4-one (B53788), serve as pivotal starting materials for the synthesis of a variety of more complex molecules. The presence of the hydroxyl group in the ol-form and the ketone in the one-form provides a reactive handle for a multitude of chemical transformations. These include oxidation, reduction, and various substitution reactions.
The synthesis of this compound is typically achieved through the reduction of 7-(trifluoromethyl)chroman-4-one. This precursor is often synthesized via the condensation of appropriate phenolic compounds with trifluoromethyl-containing reagents. A common method involves the reaction of chroman-4-one derivatives with trifluoromethylating agents.
The strategic placement of the trifluoromethyl group at the 7-position significantly influences the electronic properties and reactivity of the chroman ring system, making it a valuable and versatile building block for creating diverse chemical libraries.
Role in the Synthesis of Complex Organic Molecules
The utility of this compound extends to the synthesis of intricate molecular architectures. The hydroxyl group can be readily converted into other functional groups, such as halides or mesylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents and the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex organic molecules.
Furthermore, the chroman ring itself can undergo various modifications. For instance, the aromatic ring can be subjected to electrophilic substitution reactions, although the deactivating effect of the trifluoromethyl group must be considered. The dihydropyran ring can also participate in ring-opening reactions or rearrangements, providing access to different heterocyclic systems. These transformations underscore the role of this compound as a versatile platform for the synthesis of complex and functionally rich molecules.
Contribution to the Development of Fluorinated Scaffolds for Chemical Research
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate their physicochemical and biological properties. nih.gov this compound is a prime example of a fluorinated building block that facilitates the creation of novel fluorinated scaffolds. rsc.org The trifluoromethyl group imparts unique characteristics, including increased lipophilicity and metabolic stability.
Researchers have utilized this compound and its derivatives to synthesize a range of fluorinated heterocyclic compounds. nih.govmdpi.com These scaffolds are of significant interest in chemical research as they provide a basis for the development of new bioactive compounds and functional materials. The predictable influence of the trifluoromethyl group on molecular properties makes this compound a valuable tool for the systematic exploration of chemical space and the design of molecules with tailored characteristics. For example, fluorinated coumarin (B35378) derivatives have been synthesized and investigated for their potential applications in medicinal and agricultural chemistry. nih.govmdpi.com
Use as an Intermediate in Medicinal Chemistry Research for Scaffold Generation
In the realm of medicinal chemistry, the generation of diverse molecular scaffolds is crucial for the discovery of new therapeutic agents. semanticscholar.org this compound serves as a key intermediate for the production of novel scaffolds that can be further elaborated to target a variety of biological pathways. The chroman framework is a common feature in many biologically active compounds, and the addition of a trifluoromethyl group can enhance their therapeutic potential.
The conversion of this compound to the corresponding amine, (R)-7-fluoro-6-(trifluoromethyl)chroman-4-amine, highlights its utility in generating scaffolds for medicinal chemistry. bldpharm.com This amine can then be used in a variety of coupling reactions to build larger, more complex molecules with potential therapeutic applications. The ability to readily access such functionalized building blocks is essential for the rapid and efficient generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Q & A
What are the recommended synthetic routes for 7-(Trifluoromethyl)chroman-4-ol, and how can reaction conditions be optimized?
Classification: Basic
Methodological Answer:
Synthesis typically involves cyclization of a trifluoromethyl-substituted precursor. For example, ketoreductase-mediated asymmetric reduction of chroman-4-one derivatives (as demonstrated for (R)-5,7-difluorochroman-4-ol) can yield enantiomerically pure products. Key steps include:
- Precursor preparation : Start with 7-(trifluoromethyl)chroman-4-one.
- Reduction : Use ketoreductase enzymes (e.g., short-chain dehydrogenases) with coenzyme recycling systems to achieve stereoselectivity .
- Purification : Employ column chromatography or preparative HPLC to isolate the product.
Optimize reaction parameters (pH, temperature, co-solvents) to enhance yield and enantiomeric excess.
How can researchers characterize the purity and structural conformation of this compound?
Classification: Basic
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : H and F NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC/UPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
What strategies address contradictory data in reported biological activities of this compound derivatives?
Classification: Advanced
Methodological Answer:
Contradictions may arise from variations in:
- Stereochemical purity : Enantiomers (e.g., R vs. S configurations) can exhibit divergent bioactivities. Validate enantiomeric ratios via chiral HPLC .
- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition) using identical buffer systems, pH, and temperature.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation artifacts) that may interfere with activity .
How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Classification: Advanced
Methodological Answer:
The -CF group is electron-withdrawing, which:
- Deactivates the aromatic ring : Reduces electrophilicity, directing nucleophilic attacks to meta/para positions.
- Enhances stability : Fluorine’s inductive effect increases resistance to metabolic degradation.
Study substituent effects via computational modeling (e.g., DFT calculations for charge distribution) and compare reaction kinetics with non-fluorinated analogs .
What computational approaches predict the interaction of this compound with biological targets?
Classification: Advanced
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., cytochrome P450).
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., -CF position) with bioactivity data to predict novel derivatives .
How can low yields in the synthesis of this compound be mitigated?
Classification: Advanced
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Enzymatic Catalysis : Adopt ketoreductase systems for asymmetric reductions, which often provide higher enantioselectivity than chemical methods .
What safety protocols are critical when handling this compound in the laboratory?
Classification: Basic
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .
How does stereochemistry at the 4-position affect the compound’s pharmacological profile?
Classification: Advanced
Methodological Answer:
Enantiomers can exhibit distinct pharmacokinetics:
- Enantioselective Synthesis : Use chiral auxiliaries or biocatalysts to isolate R or S forms.
- In Vivo Testing : Compare bioavailability, half-life, and metabolite formation in animal models.
For example, (R)-enantiomers may show higher binding affinity to target receptors due to spatial compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
